molecular formula C10H10ClFO B7993011 3'-Chloro-5'-fluorobutyrophenone

3'-Chloro-5'-fluorobutyrophenone

Cat. No.: B7993011
M. Wt: 200.64 g/mol
InChI Key: JRQFZGQMOSZWPV-UHFFFAOYSA-N
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Description

3’-Chloro-5’-fluorobutyrophenone is an organic compound with the molecular formula C10H10ClFO. It is a derivative of butyrophenone, characterized by the presence of both chlorine and fluorine atoms on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of halogenation reactions, where specific reagents such as chlorine and fluorine sources are used under controlled conditions to achieve the desired substitution .

Industrial Production Methods: Industrial production of 3’-Chloro-5’-fluorobutyrophenone may involve multi-step processes, including halogenation and subsequent purification steps. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific solvents can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3’-Chloro-5’-fluorobutyrophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3’-Chloro-5’-fluorobutyrophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3’-Chloro-5’-fluorobutyrophenone involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Uniqueness: 3’-Chloro-5’-fluorobutyrophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-(3-chloro-5-fluorophenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQFZGQMOSZWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=CC(=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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